Cox-2-IN-30

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

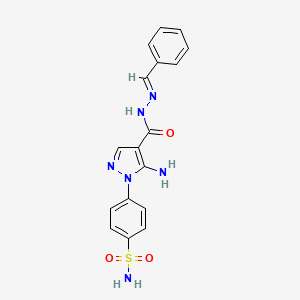

Molecular Formula |

C17H16N6O3S |

|---|---|

Molecular Weight |

384.4 g/mol |

IUPAC Name |

5-amino-N-[(E)-benzylideneamino]-1-(4-sulfamoylphenyl)pyrazole-4-carboxamide |

InChI |

InChI=1S/C17H16N6O3S/c18-16-15(17(24)22-20-10-12-4-2-1-3-5-12)11-21-23(16)13-6-8-14(9-7-13)27(19,25)26/h1-11H,18H2,(H,22,24)(H2,19,25,26)/b20-10+ |

InChI Key |

GROWJVVYZNHPQX-KEBDBYFISA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/NC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)S(=O)(=O)N)N |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)S(=O)(=O)N)N |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Cox-2-IN-30: A Multi-Target Anti-Inflammatory Agent

A Technical Whitepaper for Drug Discovery Professionals

Abstract

Cox-2-IN-30, a novel benzenesulfonamide derivative, has emerged as a promising multi-target anti-inflammatory agent. This document provides a comprehensive technical overview of its discovery, synthesis, and biological evaluation. This compound demonstrates potent and selective inhibition of cyclooxygenase-2 (COX-2) over COX-1, along with inhibitory activity against 5-lipoxygenase (5-LOX) and specific carbonic anhydrase (CA) isoforms. This multi-target profile suggests a potential for broad-spectrum anti-inflammatory efficacy with a favorable safety profile. This guide details the rational design, synthetic route, and key experimental data, offering valuable insights for researchers and professionals in the field of drug development.

Introduction: The Rationale for a Multi-Target Approach

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting the cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions such as maintaining the integrity of the gastrointestinal mucosa. In contrast, COX-2 is inducible and its expression is upregulated at sites of inflammation.[1][2] The development of selective COX-2 inhibitors was a significant step towards reducing the gastrointestinal side effects associated with non-selective NSAIDs.

However, inflammation is a complex process involving multiple enzymatic pathways. The 5-lipoxygenase (5-LOX) pathway, which leads to the production of pro-inflammatory leukotrienes, is another critical mediator of inflammation. Furthermore, certain carbonic anhydrase (CA) isoforms, particularly CA IX and XII, are known to be involved in pathological processes, including inflammation and tumorigenesis. Therefore, a multi-target approach that simultaneously inhibits COX-2, 5-LOX, and relevant CA isoforms could offer a more comprehensive anti-inflammatory effect and potentially a better safety profile. This compound was designed and synthesized based on this multi-target paradigm.[1][2]

Discovery of this compound (Compound 7a)

This compound was developed as part of a series of 4-(5-amino-pyrazol-1-yl)benzenesulfonamide derivatives. The design strategy involved utilizing the known pharmacophore of celecoxib, a selective COX-2 inhibitor, which features a 4-(pyrazol-1-yl)benzenesulfonamide scaffold. This core was then modified by introducing a hydrazone linker and various substituted phenyl and thienyl moieties to explore interactions with the active sites of 5-LOX and carbonic anhydrases.[1][2]

The discovery process involved the synthesis of a library of compounds and their subsequent screening for inhibitory activity against COX-1, COX-2, 5-LOX, and four human carbonic anhydrase (hCA) isoforms (I, II, IX, and XII).[1][2] Among the synthesized compounds, this compound (designated as compound 7a in the primary literature) emerged as a lead candidate due to its potent and selective inhibition of COX-2, significant 5-LOX inhibition, and strong inhibition of the tumor-associated hCA isoforms IX and XII.[1][2]

Synthesis of this compound

The synthesis of this compound is based on the research published by Ragab MA, et al. in the European Journal of Medicinal Chemistry. The general synthetic pathway for the 4-(5-amino-pyrazol-1-yl)benzenesulfonamide derivatives is outlined below.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Cox-2-IN-30: A Multi-Target Approach to Inflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Cox-2-IN-30 and its analogs. This compound, a 4-(5-amino-pyrazol-1-yl)benzenesulfonamide derivative, has emerged as a potent and selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. Furthermore, this class of compounds exhibits a multi-target profile, also inhibiting 5-lipoxygenase (5-LOX) and specific isoforms of human carbonic anhydrase (hCA), offering a broader therapeutic potential for inflammatory and related disorders. This guide details the quantitative SAR data, experimental methodologies for key biological assays, and visual representations of relevant pathways and logical relationships to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Quantitative Structure-Activity Relationship (SAR) Data

The SAR of the 4-(5-amino-pyrazol-1-yl)benzenesulfonamide scaffold has been systematically explored to understand the influence of various substituents on the inhibitory activity against COX-1, COX-2, 5-LOX, and different hCA isoforms. This compound, denoted as compound 7a in the studied series, serves as the lead compound. The core scaffold consists of a 4-(5-amino-pyrazol-1-yl)benzenesulfonamide moiety with a hydrazone linker to a substituted aromatic or heteroaromatic tail. The following tables summarize the in vitro inhibitory activities of this compound and its analogs.[1]

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity

| Compound | R | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (nM) | Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2) |

| 7a (this compound) | Phenyl | 10.4 | 49 | 212.24 |

| 7b | 4-Hydroxyphenyl | 12.5 | 60 | 208.33 |

| 7c | 4-Methoxyphenyl | >100 | 80 | >1250 |

| 7d | 4-Chlorophenyl | 11.2 | 70 | 160 |

| 7e | 4-Bromophenyl | 10.8 | 80 | 135 |

| 7f | 4-Nitrophenyl | 13.1 | 90 | 145.56 |

| 7g | 4-Methylphenyl | 12.9 | 80 | 161.25 |

| 7h | 3,4-Dimethoxyphenyl | >100 | 100 | >1000 |

| 7i | 3,4,5-Trimethoxyphenyl | >100 | 120 | >833.33 |

| 7j | 2-Thienyl | 9.5 | 60 | 158.33 |

| Celecoxib | - | 15.2 | 50 | 304 |

| Indomethacin | - | 0.95 | 1.45 | 0.66 |

Table 2: In Vitro 5-LOX Inhibitory Activity

| Compound | R | 5-LOX IC₅₀ (μM) |

| 7a (this compound) | Phenyl | 2.4 |

| 7b | 4-Hydroxyphenyl | 1.9 |

| 7c | 4-Methoxyphenyl | 3.5 |

| 7d | 4-Chlorophenyl | 2.8 |

| 7e | 4-Bromophenyl | 3.1 |

| 7f | 4-Nitrophenyl | 3.9 |

| 7g | 4-Methylphenyl | 3.3 |

| 7h | 3,4-Dimethoxyphenyl | 4.1 |

| 7i | 3,4,5-Trimethoxyphenyl | 4.5 |

| 7j | 2-Thienyl | 2.5 |

| Zileuton | - | 0.5 |

Table 3: In Vitro Human Carbonic Anhydrase (hCA) Inhibitory Activity (Kᵢ, nM)

| Compound | R | hCA I | hCA II | hCA IX | hCA XII |

| 7a (this compound) | Phenyl | 183.4 | 81.4 | 38.4 | 21.6 |

| 7b | 4-Hydroxyphenyl | 150.2 | 75.3 | 13.0 | 5.8 |

| 7c | 4-Methoxyphenyl | 210.5 | 95.1 | 45.2 | 30.1 |

| 7d | 4-Chlorophenyl | 195.6 | 88.9 | 41.7 | 25.4 |

| 7e | 4-Bromophenyl | 201.3 | 91.2 | 43.8 | 28.9 |

| 7f | 4-Nitrophenyl | 225.4 | 102.6 | 50.3 | 35.7 |

| 7g | 4-Methylphenyl | 205.8 | 93.4 | 44.1 | 29.5 |

| 7h | 3,4-Dimethoxyphenyl | 250.1 | 115.7 | 60.8 | 45.2 |

| 7i | 3,4,5-Trimethoxyphenyl | 280.6 | 128.9 | 82.1 | 62.0 |

| 7j | 2-Thienyl | 165.7 | 78.6 | 18.5 | 9.3 |

| Acetazolamide | - | 250 | 12 | 25 | 5.7 |

Experimental Protocols

Detailed methodologies for the key in vitro and in vivo experiments are provided below.

In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

This assay determines the inhibitory activity of compounds on the peroxidase component of COX enzymes.

Materials:

-

COX Colorimetric Inhibitor Screening Assay Kit (e.g., Cayman Chemical, Item No. 760111)

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Assay Buffer (0.1 M Tris-HCl, pH 8.0)

-

Hemin

-

Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

Arachidonic Acid

-

Test compounds and reference inhibitors (Celecoxib, Indomethacin) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 590 nm

Procedure:

-

Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions. This typically involves diluting concentrated buffers, enzymes, and hemin.

-

Plate Setup:

-

Background Wells: Add 160 µL of Assay Buffer and 10 µL of Hemin.

-

100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Hemin, and 10 µL of either COX-1 or COX-2 enzyme.

-

Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Hemin, 10 µL of either COX-1 or COX-2 enzyme, and 10 µL of the test compound at various concentrations.

-

-

Pre-incubation: Incubate the plate for 5 minutes at 25°C.

-

Reaction Initiation:

-

Add 20 µL of the Colorimetric Substrate solution to all wells.

-

Quickly add 20 µL of Arachidonic Acid solution to all wells to initiate the reaction.

-

-

Incubation: Incubate the plate for precisely two minutes at 25°C.

-

Absorbance Measurement: Read the absorbance at 590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity). The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

In Vivo Carrageenan-Induced Paw Edema in Rats

This model is used to evaluate the acute anti-inflammatory activity of the test compounds.

Materials:

-

Male Wistar rats (150-180 g)

-

Carrageenan (1% w/v in sterile saline)

-

Test compounds and reference drug (e.g., Indomethacin)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Divide the rats into groups (n=6-8 per group): a control group, a reference drug group, and test compound groups at various doses. Administer the test compounds and the reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection. The control group receives the vehicle only.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[2]

-

Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage of inhibition of edema is calculated for each group relative to the control group.

In Vivo Acetic Acid-Induced Writhing Test in Mice

This test is used to assess the peripheral analgesic activity of the compounds.

Materials:

-

Male albino mice (20-25 g)

-

Acetic acid (0.6% or 1% v/v in distilled water)[3]

-

Test compounds and reference drug (e.g., Indomethacin or Diclofenac Sodium)

-

Vehicle

-

Syringes and needles

-

Observation chambers

Procedure:

-

Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least 48 hours before the experiment.

-

Grouping and Dosing: Divide the mice into groups (n=6-8 per group). Administer the test compounds and the reference drug orally or intraperitoneally 30-60 minutes before the injection of acetic acid.[3] The control group receives the vehicle.

-

Induction of Writhing: Inject 0.1 mL of the acetic acid solution intraperitoneally to each mouse.

-

Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions, stretching of the hind limbs, and trunk twisting) for a set period, typically 10-20 minutes, starting 5 minutes after the acetic acid injection.[3]

-

Data Analysis: Calculate the mean number of writhes for each group. The percentage of analgesic activity (inhibition of writhing) is calculated for each group compared to the control group.

In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

This assay measures the inhibition of the CO₂ hydration activity of carbonic anhydrase isoforms.

Materials:

-

Stopped-flow spectrophotometer

-

Purified hCA isoforms (I, II, IX, XII)

-

Buffer (e.g., 10 mM HEPES, pH 7.5, or 20 mM Tris, pH 8.3)

-

pH indicator (e.g., phenol red)

-

CO₂-saturated water

-

Test compounds and reference inhibitor (Acetazolamide)

-

Syringes for the stopped-flow instrument

Procedure:

-

Reagent Preparation: Prepare buffer solutions and a stock solution of the pH indicator. Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.

-

Enzyme and Inhibitor Preparation: Prepare solutions of the hCA isoenzymes and the test compounds at various concentrations.

-

Stopped-Flow Measurement:

-

The assay is based on monitoring the change in absorbance of the pH indicator as the pH drops due to the formation of carbonic acid from the enzyme-catalyzed hydration of CO₂.

-

One syringe of the stopped-flow instrument is filled with the enzyme solution (containing the buffer and pH indicator) with or without the inhibitor.

-

The other syringe is filled with the CO₂-saturated water.

-

The two solutions are rapidly mixed, and the change in absorbance is recorded over time.

-

-

Data Analysis: The initial rates of the reaction are determined from the absorbance curves. The inhibition constants (Kᵢ) are then calculated by fitting the data to appropriate enzyme inhibition models.

Signaling Pathways and Logical Relationships

The multi-target nature of this compound and its analogs is a key feature. The following diagrams, generated using the DOT language, illustrate the relevant biological pathway and the logical relationships in the experimental design and structure-activity observations.

Caption: Arachidonic Acid Metabolism and Points of Inhibition.

Caption: Experimental Workflow for SAR Evaluation.

Caption: Key Structure-Activity Relationship Summary.

Conclusion

The 4-(5-amino-pyrazol-1-yl)benzenesulfonamide scaffold, exemplified by this compound, represents a promising class of multi-target anti-inflammatory agents. The structure-activity relationship studies reveal that modifications to the terminal aromatic/heteroaromatic ring via a hydrazone linker significantly influence the inhibitory potency and selectivity against COX-2, 5-LOX, and carbonic anhydrase isoforms. Specifically, the presence of a 4-hydroxyphenyl or a 2-thienyl moiety enhances the inhibitory profile against 5-LOX and the cancer-related hCA IX and XII isoforms, while maintaining potent and selective COX-2 inhibition. This multi-target approach may offer a superior therapeutic strategy for complex inflammatory diseases by simultaneously modulating key pathways in the inflammatory cascade. The detailed data and protocols presented in this guide serve as a valuable resource for further research and development of this promising class of compounds.

References

- 1. 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

An In-depth Technical Guide on the Selectivity Profile of Cyclooxygenase-2 (COX-2) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of Cyclooxygenase-2 (COX-2) inhibitors, focusing on the core principles and methodologies used to assess their isoform specificity. While specific data for a compound designated "Cox-2-IN-30" is not publicly available, this document will utilize representative data and established protocols for potent and selective COX-2 inhibitors to serve as a detailed technical resource.

Introduction to COX Isoforms and the Rationale for Selective Inhibition

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the biosynthetic pathway that converts arachidonic acid into prostaglandins and other prostanoids.[1][2] These lipid mediators are involved in a wide array of physiological and pathophysiological processes. Two main isoforms of the COX enzyme have been identified: COX-1 and COX-2.[2][3][4]

-

COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate essential physiological functions, including gastrointestinal mucosal protection, platelet aggregation, and renal blood flow.[2][5]

-

COX-2 is typically undetectable in most tissues under normal conditions.[5] Its expression is induced by inflammatory stimuli, such as cytokines and growth factors, leading to the production of prostaglandins that mediate inflammation, pain, and fever.[2][4]

The therapeutic anti-inflammatory and analgesic effects of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily due to the inhibition of COX-2.[1] Conversely, the common side effects of traditional NSAIDs, such as gastrointestinal ulceration and bleeding, are attributed to the concurrent inhibition of the cytoprotective COX-1 isoform.[1][6] This understanding led to the development of selective COX-2 inhibitors, designed to retain the therapeutic benefits of NSAIDs while minimizing their adverse gastrointestinal effects.[7]

Quantitative Selectivity Profile of COX-2 Inhibitors

The selectivity of a compound for COX-2 over COX-1 is a critical parameter in its development as a therapeutic agent. This is typically quantified by determining the 50% inhibitory concentration (IC50) for each isoform and calculating the selectivity index (SI). The SI is the ratio of the IC50 for COX-1 to the IC50 for COX-2 (SI = IC50(COX-1) / IC50(COX-2)). A higher SI value indicates greater selectivity for COX-2.

Below is a table summarizing representative quantitative data for well-characterized COX-2 inhibitors.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference Compound(s) |

| Celecoxib | >10 | 0.045 | >222 | N/A |

| Rofecoxib | >10 | 0.018 | >555 | N/A |

| Compound 12 | >10 | 0.049 | >204 | Celecoxib[8] |

| Compound 14 | >10 | 0.054 | >185 | Celecoxib[8] |

| Compound 29 | >10 | 0.006 | >1666 | Diclofenac[8] |

| Compound 30 | >10 | 0.099 | >101 | Diclofenac[8] |

| Compound 62 | 1.02 | 0.04 | 25.5 | Ibuprofen[8] |

Note: The data presented are representative values from various scientific publications and are intended for comparative purposes.

Experimental Protocols for Determining COX Isoform Selectivity

The determination of the COX-1 and COX-2 selectivity of an inhibitor involves robust and validated in vitro and ex vivo assays.

This is a common method to determine the IC50 values for COX-1 and COX-2.

Principle: This assay measures the amount of prostaglandin E2 (PGE2) produced by recombinant human COX-1 or COX-2 enzymes in the presence of arachidonic acid. The inhibitory effect of a test compound is determined by quantifying the reduction in PGE2 production.

Detailed Methodology:

-

Enzyme Preparation: Recombinant human COX-1 or COX-2 enzyme is used.

-

Reaction Mixture: The reaction is typically carried out in a 96-well plate. Each well contains a reaction buffer (e.g., Tris-HCl), a heme cofactor, and the respective COX enzyme.

-

Inhibitor Addition: The test compound (e.g., this compound) is added to the wells at various concentrations. A vehicle control (e.g., DMSO) is also included.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid.

-

Incubation: The plate is incubated for a specific period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C) to allow for the conversion of arachidonic acid to PGH2, which is then converted to PGE2.

-

Termination of Reaction: The reaction is stopped by the addition of a quenching agent (e.g., a strong acid).

-

Quantification of PGE2: The concentration of PGE2 in each well is determined using a competitive enzyme immunoassay (EIA) kit.

-

Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

The WBA is a more physiologically relevant ex vivo assay that measures the inhibitory activity of a compound in a more complex biological matrix.[9]

Principle: This assay measures the production of thromboxane B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2, in response to a stimulus in one set of blood samples, and the production of PGE2, a major COX-2 product, in response to lipopolysaccharide (LPS) stimulation in a separate set of samples.

Detailed Methodology:

-

Blood Collection: Fresh human blood is collected from healthy volunteers into heparinized tubes.

-

COX-1 Assay (TXB2 Production):

-

Aliquots of whole blood are pre-incubated with the test compound at various concentrations or a vehicle control.

-

Coagulation is allowed to proceed (which stimulates COX-1 activity in platelets) or a specific stimulus like calcium ionophore A23187 is added.

-

The samples are incubated, and then plasma is separated by centrifugation.

-

The concentration of TXB2 in the plasma is measured by EIA or LC-MS/MS.

-

-

COX-2 Assay (PGE2 Production):

-

Aliquots of whole blood are pre-incubated with a COX-1 selective inhibitor (like aspirin) to inactivate platelet COX-1.

-

The blood is then incubated with the test compound at various concentrations or a vehicle control.

-

Lipopolysaccharide (LPS) is added to induce the expression of COX-2 in monocytes.

-

The samples are incubated for an extended period (e.g., 24 hours) to allow for COX-2 expression and subsequent PGE2 production.

-

Plasma is separated by centrifugation.

-

The concentration of PGE2 in the plasma is measured by EIA or LC-MS/MS.

-

-

Data Analysis: The IC50 values for the inhibition of TXB2 (COX-1) and PGE2 (COX-2) production are calculated as described for the in vitro EIA.

Signaling Pathways and Experimental Workflows

Visual representations of the relevant signaling pathways and experimental workflows are crucial for a clear understanding of the underlying biology and experimental design.

Caption: COX Signaling Pathway and Selective Inhibition by this compound.

Caption: Experimental Workflow for Determining COX-2 Selectivity.

Conclusion

The selective inhibition of COX-2 over COX-1 is a cornerstone of modern anti-inflammatory drug design. A thorough understanding and accurate determination of the selectivity profile, through a combination of in vitro and ex vivo assays, are paramount for the development of safer and more effective therapeutic agents. The methodologies and principles outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to characterize the selectivity of novel COX-2 inhibitors.

References

- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. The double-edged sword of COX-2 selective NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 8. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Pharmacology of Dual COX-2/5-LOX Inhibitors

Executive Summary: The concurrent inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) represents a significant therapeutic strategy in the management of inflammation and pain. This approach aims to provide the anti-inflammatory benefits of traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors while mitigating their associated gastrointestinal and cardiovascular side effects. By blocking the two primary enzymatic pathways of the arachidonic acid cascade, dual inhibitors prevent the production of both pro-inflammatory prostaglandins and leukotrienes. This guide provides a detailed overview of the pharmacology of these agents, including their mechanism of action, data on key compounds, experimental evaluation protocols, and visualized biochemical pathways for researchers, scientists, and drug development professionals.

Introduction: The Arachidonic Acid Cascade and Inflammation

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key process in the inflammatory cascade is the metabolism of arachidonic acid (AA), a fatty acid released from cell membrane phospholipids by phospholipase A2.[1] Once released, AA is metabolized by two major enzymatic pathways:

-

Cyclooxygenase (COX) Pathway: This pathway, mediated by COX-1 and COX-2 enzymes, converts AA into prostaglandins (PGs) and thromboxanes (TXs).[1][2] COX-1 is a constitutive enzyme involved in physiological functions like gastric cytoprotection and platelet aggregation, while COX-2 is an inducible enzyme that is upregulated at sites of inflammation, producing pro-inflammatory prostaglandins.[2][3]

-

Lipoxygenase (LOX) Pathway: The 5-LOX enzyme catalyzes the conversion of AA into leukotrienes (LTs).[1] Leukotrienes, particularly LTB4, are potent chemoattractants for neutrophils and contribute to bronchoconstriction and increased vascular permeability, playing a significant role in inflammatory conditions like asthma.[4][5]

The Rationale for Dual COX-2/5-LOX Inhibition

Traditional NSAIDs (e.g., ibuprofen) non-selectively inhibit both COX-1 and COX-2, which can lead to gastrointestinal issues due to the inhibition of protective prostaglandins in the stomach.[6] Selective COX-2 inhibitors (coxibs) were developed to reduce this gastric toxicity but have been associated with an increased risk of cardiovascular events.

The rationale for dual COX-2/5-LOX inhibition is twofold:

-

Enhanced Anti-Inflammatory Efficacy: By blocking both prostaglandin and leukotriene synthesis, dual inhibitors can target a broader spectrum of inflammatory mediators, potentially leading to greater therapeutic benefit.[6][7]

-

Improved Safety Profile: It is hypothesized that inhibiting the 5-LOX pathway can counteract some of the adverse effects associated with COX inhibition. For instance, selective COX inhibition can shunt AA metabolism towards the 5-LOX pathway, increasing the production of potentially gastrotoxic and pro-inflammatory leukotrienes.[8] By blocking this shunting effect, dual inhibitors may offer better gastrointestinal safety.[9]

Pharmacology of Key Dual Inhibitors

Several dual COX-2/5-LOX inhibitors have been developed and investigated. The following tables summarize the in vitro potency and in vivo activity of prominent examples.

Table 1: In Vitro Inhibitory Potency of Selected Dual COX-2/5-LOX Inhibitors

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Licofelone | - | - | - | Balanced inhibitor |

| Tepoxalin | - | - | - | Balanced inhibitor |

| Darbufelone | 20 | 0.19 | 1.1 (leukocytes) | 105.3 |

| Compound 6k | >100 | 0.33 | 4.90 | >303 |

| Compound 7h | 8.06 | 0.07 | 0.29 | 115.1 |

*Note: Data for compounds 6k and 7h are from specific research studies and represent novel chemical entities.[7] Darbufelone data is derived from multiple sources.[10][11]

Table 2: In Vivo Anti-inflammatory Activity and GI Safety Profile

| Compound | Animal Model | Dose (mg/kg, p.o.) | % Inhibition of Paw Edema | Ulcer Index/Score |

| Licofelone | Carrageenan-induced paw edema (rat) | 17 (ED50) | 50 | Low ulcerogenic potential |

| Darbufelone | Carrageenan-induced edema (rat) | 1.1 (ED40) | 40 | Nonulcerogenic in animal models |

| Compound C64 * | Carrageenan-induced paw edema (rat) | - | 78.28 | - |

*Note: Data for compound C64 is from a specific research study.[7] Data for Licofelone and Darbufelone is compiled from various pharmacological reviews.[11][12]

Key Experimental Protocols for Inhibitor Evaluation

The characterization of dual COX-2/5-LOX inhibitors involves a series of standardized in vitro and in vivo assays.

Objective: To determine the concentration of the test compound required to inhibit 50% of the enzyme activity (IC50) for COX-1, COX-2, and 5-LOX.

Protocol for COX Inhibition (General):

-

Enzyme Source: Human recombinant COX-1 and COX-2 enzymes are commonly used.[13]

-

Assay Principle: Enzyme activity is often measured by detecting the production of prostaglandin E2 (PGE2) or by monitoring oxygen consumption during the conversion of arachidonic acid.[14] A common method is a colorimetric or fluorescent inhibitor screening assay.[13][15]

-

Procedure:

-

The enzyme is pre-incubated with various concentrations of the test compound.

-

Arachidonic acid (substrate) is added to initiate the reaction.

-

The reaction is allowed to proceed for a specified time at 37°C.

-

The reaction is terminated, and the amount of product formed is quantified using methods like ELISA or fluorescence measurement.[13]

-

IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Protocol for 5-LOX Inhibition:

-

Enzyme Source: Human recombinant 5-LOX or purified enzyme from sources like potato tubers or leukocytes.[13]

-

Assay Principle: The assay measures the formation of leukotrienes from arachidonic acid.[13]

-

Procedure:

-

Similar to the COX assay, the enzyme is incubated with the inhibitor.

-

The reaction is started by adding arachidonic acid.

-

The product formation is measured, often spectrophotometrically by monitoring the formation of a conjugated diene system.

-

A 5-LOX inhibitor screening kit utilizing fluorescence is also a common method.[13]

-

IC50 values are determined from the dose-response curve.

-

Objective: To assess the acute anti-inflammatory activity of a test compound in vivo.

Protocol:

-

Animals: Typically, Wistar rats or C57BL/6J mice are used.[16][17]

-

Procedure:

-

Animals are fasted overnight with free access to water.[16]

-

The basal volume of the hind paw is measured using a plethysmometer.[16]

-

The test compound, a positive control (e.g., indomethacin), and a vehicle control are administered orally (p.o.) or intraperitoneally (i.p.).[16]

-

After a set period (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of 1% carrageenan solution in saline is administered into the hind paw to induce inflammation.[16][18]

-

Paw volume is measured at several time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).[16]

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group. The maximal edema response is typically observed around 5 hours post-injection.[17][19]

Objective: To evaluate the ulcerogenic potential of the test compound.

Protocol:

-

Animals: Wistar rats are commonly used.

-

Procedure:

-

Animals are fasted for 24 hours before dosing.

-

The test compound is administered orally at various doses for several consecutive days.

-

A positive control known to cause ulcers (e.g., indomethacin) is used.

-

After the treatment period, animals are euthanized, and their stomachs are removed.

-

The stomachs are opened along the greater curvature and examined for ulcers or lesions.

-

-

Data Analysis: The severity of gastric damage is scored based on the number and size of the lesions, and an "ulcer index" is calculated.

Visualized Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the core concepts of dual COX-2/5-LOX inhibitor pharmacology.

Caption: The Arachidonic Acid Cascade showing the COX and 5-LOX pathways.

References

- 1. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]

- 2. researchgate.net [researchgate.net]

- 3. impactfactor.org [impactfactor.org]

- 4. What are Arachidonic acid inhibitors and how do they work? [synapse.patsnap.com]

- 5. d-nb.info [d-nb.info]

- 6. A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jyoungpharm.org [jyoungpharm.org]

- 9. Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Portico [access.portico.org]

- 12. rroij.com [rroij.com]

- 13. mdpi.com [mdpi.com]

- 14. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 15. db.cngb.org [db.cngb.org]

- 16. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 17. researchgate.net [researchgate.net]

- 18. inotiv.com [inotiv.com]

- 19. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

Preclinical Analgesic Profile of Selective COX-2 Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical analgesic effects of selective cyclooxygenase-2 (COX-2) inhibitors. While the specific compound "Cox-2-IN-30" is not identifiable in the published literature, this document synthesizes the core principles and data from the development of various potent and selective COX-2 inhibitors, offering a representative understanding of their evaluation and mechanism of action. The information is tailored for professionals in drug discovery and development, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.

Core Mechanism of Action: Selective COX-2 Inhibition

Cyclooxygenase (COX) is a critical enzyme in the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of pain and inflammation.[1][2] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is a constitutively expressed "housekeeping" enzyme involved in physiological functions such as gastrointestinal protection and platelet aggregation.[3][4] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by stimuli like cytokines and endotoxins.[3][5]

Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) designed to preferentially block the action of COX-2 over COX-1.[6] This selectivity is intended to provide potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[2][3] The therapeutic action of these inhibitors is to reduce the production of prostaglandins like PGE2 at the site of inflammation, thereby mitigating pain signaling and hypersensitivity.[7]

Below is a diagram illustrating the signaling pathway.

Quantitative Preclinical Data

The preclinical evaluation of novel COX-2 inhibitors involves determining their potency and selectivity through in vitro enzyme inhibition assays. This is followed by in vivo studies to assess their analgesic and anti-inflammatory efficacy in various animal models. The tables below summarize representative data for novel selective COX-2 inhibitors as reported in the literature.

Table 1: In Vitro COX-1/COX-2 Inhibition

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI)¹ | Reference |

| Compound 3a | >100 | 0.140 ± 0.006 | >714 | [8] |

| Celecoxib | 4.0 | 0.132 ± 0.005 | 30.3 | [8][9] |

| Nimesulide | >100 | 1.684 ± 0.079 | >59 | [8] |

| Pyrazole Deriv. (Cpd 9) | 50 | 0.26 | 192.3 | [3] |

| Imidazoline Deriv. (Cpd 17) | >100 | 0.3 | >333 | [3] |

¹Selectivity Index (SI) is calculated as COX-1 IC₅₀ / COX-2 IC₅₀. A higher value indicates greater selectivity for COX-2.

Table 2: In Vivo Analgesic and Anti-inflammatory Activity

| Compound | Animal Model | Dose | % Inhibition / Effect | Reference |

| Pyrazole Deriv. (Cpd 4) | Acetic Acid Writhing (mice) | 30 mg/kg (oral) | 50.7% inhibition | [3] |

| Pyrazole Deriv. (Cpd 7) | Acetic Acid Writhing (mice) | 30 mg/kg (oral) | 48.5% inhibition | [3] |

| Pyrazole Deriv. (Cpd 9) | Carrageenan Paw Edema (rat) | ED₅₀ = 0.170 mmol/kg | Anti-inflammatory activity | [3] |

| Rofecoxib | Spared Nerve Injury (rat) | 1-3.2 mg/kg | Failed to modify allodynia | [10] |

| Parecoxib | Post-surgical Pain (rat) | - | Attenuates pain score | [11] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable preclinical assessment of COX-2 inhibitors. Below are methodologies for key assays.

In Vitro COX-1/COX-2 Enzyme Inhibition Assay (Fluorometric Method)

This assay quantifies the ability of a test compound to inhibit the peroxidase activity of recombinant human COX-1 and COX-2.

-

Enzyme Preparation: Recombinant human COX-1 or COX-2 enzyme is incubated in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.

-

Compound Incubation: The test compound, dissolved in a suitable solvent like DMSO, is added to the enzyme preparation at various concentrations and incubated for a defined period (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: The reaction is initiated by adding arachidonic acid (the substrate) and a fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine).

-

Signal Detection: The COX enzyme converts arachidonic acid to PGG₂, and its peroxidase activity then converts the probe to the highly fluorescent resorufin. The fluorescence is monitored over time using a plate reader (Excitation/Emission ~535/590 nm).

-

Data Analysis: The rate of fluorescence increase is calculated. The percentage of inhibition for each compound concentration is determined relative to a vehicle control. The IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) is then calculated by fitting the data to a dose-response curve.

Acetic Acid-Induced Writhing Test (In Vivo Analgesia)

This is a model of visceral inflammatory pain used to assess the peripheral analgesic activity of a compound.

-

Animal Acclimation: Male Swiss albino mice are acclimated to the laboratory environment.

-

Compound Administration: Animals are divided into groups (e.g., vehicle control, positive control like diclofenac, and test compound groups). The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a set time before the noxious stimulus (e.g., 60 minutes).

-

Induction of Writhing: A 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal contractions and stretching of the hind limbs).

-

Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes is counted for a set period (e.g., 20 minutes).

-

Data Analysis: The mean number of writhes for each group is calculated. The percentage of analgesic activity (inhibition) is determined using the formula: [(Control Mean - Treated Mean) / Control Mean] x 100.

Carrageenan-Induced Paw Edema (In Vivo Anti-Inflammation)

This is a classic model of acute inflammation used to evaluate the anti-inflammatory properties of a test compound.

-

Baseline Measurement: The initial volume of the hind paw of Wistar rats is measured using a plethysmometer.

-

Compound Administration: The test compound, vehicle, or a standard drug (e.g., indomethacin) is administered, typically orally, one hour before the carrageenan injection.

-

Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar surface of the rat's hind paw.

-

Paw Volume Measurement: Paw volume is measured again at several time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: The increase in paw volume (edema) is calculated by subtracting the initial volume from the post-injection volume. The percentage inhibition of edema for the treated groups is calculated relative to the vehicle control group.

The following diagram outlines a typical preclinical workflow for the discovery and evaluation of a novel selective COX-2 inhibitor.

References

- 1. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2) [scielo.org.mx]

- 3. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Expression of COX −1 and −2 in a Clinical Model of Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical pharmacology of selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyclooxygenase 2 expression in the spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analgesic effects of the COX-2 inhibitor parecoxib on surgical pain through suppression of spinal ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins, which are crucial mediators of pain, inflammation, and fever. Unlike the constitutively expressed COX-1 isoform, COX-2 is inducible and its expression is elevated during inflammation. This makes COX-2 a prime target for the development of anti-inflammatory drugs with a potentially improved safety profile over non-selective non-steroidal anti-inflammatory drugs (NSAIDs). These application notes provide a detailed protocol for the in vitro enzymatic evaluation of "Cox-2-IN-30," a putative COX-2 inhibitor. The described colorimetric assay is a robust and high-throughput method for determining the inhibitory potential of test compounds against COX-2.

Principle of the Assay

The in vitro COX-2 enzyme assay is based on the peroxidase activity of the enzyme. COX-2 catalyzes the conversion of arachidonic acid to Prostaglandin G2 (PGG2). The peroxidase component of COX-2 then reduces PGG2 to Prostaglandin H2 (PGH2). This peroxidase activity is measured using a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is oxidized during the reduction of PGG2 to PGH2, resulting in a colored product that can be quantified by measuring the increase in absorbance at 590 nm. The inhibitory effect of a test compound is determined by measuring the reduction in the rate of TMPD oxidation.[1][2][3][4][5][6]

Data Presentation

The inhibitory activity of this compound and standard reference compounds against COX-2 is typically expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. The data can be summarized in a table for clear comparison.

| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| This compound | To be determined | To be determined | To be determined |

| Celecoxib | 0.06 - 0.42 | 15.7 - 33.8 | 33.8 - 405 |

| Diclofenac | Variable | Variable | ~0.16 - 3 |

| Ibuprofen | Variable | Variable | ~2.3 - 3.3 |

| Meloxicam | Variable | Variable | ~0.19 - 2 |

Note: IC50 values for reference compounds can vary depending on the specific assay conditions.[7][8][9]

Experimental Protocols

Materials and Reagents

-

Human recombinant COX-2 enzyme

-

This compound (test compound)

-

Celecoxib (positive control)

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

-

Hematin (cofactor)

-

Tris-HCl buffer (100 mM, pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 590 nm

Preparation of Reagents

-

Tris-HCl Buffer (100 mM, pH 8.0): Prepare by dissolving the appropriate amount of Tris base in deionized water, adjusting the pH to 8.0 with HCl, and bringing to the final volume.

-

Hematin Stock Solution (10 mM): Dissolve hematin in a small amount of 0.1 M NaOH and dilute with Tris-HCl buffer to the final concentration.

-

COX-2 Enzyme Solution: Dilute the human recombinant COX-2 enzyme to the desired working concentration (e.g., 10-20 units/mL) in Tris-HCl buffer containing 1 µM hematin. Keep on ice.[10]

-

Arachidonic Acid Stock Solution (10 mM): Dissolve arachidonic acid in ethanol.

-

TMPD Stock Solution (10 mM): Dissolve TMPD in DMSO.

-

Test Compound (this compound) and Positive Control (Celecoxib) Stock Solutions: Prepare stock solutions (e.g., 10 mM) in DMSO. Prepare serial dilutions in DMSO to achieve a range of final assay concentrations.

Assay Procedure

-

Prepare Reaction Mixture: In a 96-well plate, add the following components in the specified order:

-

150 µL of Tris-HCl buffer (100 mM, pH 8.0)

-

10 µL of Hematin (final concentration 1 µM)

-

10 µL of COX-2 enzyme solution

-

10 µL of the test compound (this compound) or positive control (Celecoxib) at various concentrations (or DMSO for the control wells).

-

-

Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add 10 µL of TMPD (final concentration ~100 µM) and 10 µL of arachidonic acid (final concentration ~100 µM) to each well to start the reaction.

-

Kinetic Measurement: Immediately start monitoring the increase in absorbance at 590 nm every 30 seconds for 5-10 minutes using a microplate reader.[1][2][3][4][5][6]

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control (DMSO) wells.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizations

COX-2 Signaling Pathway

Caption: The COX-2 signaling cascade leading to inflammation.

In Vitro COX-2 Enzyme Assay Workflow

Caption: Workflow for the colorimetric in vitro COX-2 enzyme assay.

References

- 1. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. COX Colorimetric Inhibitor Screening Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. COX (ovine) Colorimetric Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]

- 7. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for Cell-Based Assays of Cox-2-IN-30 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins.[1] Its expression is induced by pro-inflammatory stimuli, and it is a major target for the development of anti-inflammatory drugs.[2][3] Cox-2-IN-30 is a novel selective inhibitor of COX-2. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound and similar compounds.

Data Presentation: In Vitro Efficacy of COX-2 Inhibitors

The following table summarizes the in vitro inhibitory activity of various COX-2 inhibitors against COX-1 and COX-2, providing a framework for presenting data for new compounds like this compound. The IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. The selectivity index (COX-1 IC50 / COX-2 IC50) is a critical parameter for assessing the COX-2 selectivity of a compound.[4]

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Cell Line/System | Reference |

| This compound | Data to be determined | Data to be determined | Data to be determined | e.g., RAW 264.7 | - |

| Celecoxib | 7600 | 15 | 507 | Human Whole Blood | [4] |

| Etoricoxib | 10600 | 100 | 106 | Human Whole Blood | [4] |

| Rofecoxib | 3500 | 100 | 35 | Human Whole Blood | [4] |

| Valdecoxib | 3000 | 100 | 30 | Human Whole Blood | [4] |

| Meloxicam | 200 | 100 | 2 | Human Whole Blood | [4] |

| Diclofenac | 30 | 10 | 3 | Human Whole Blood | [4] |

| Indomethacin | 4 | 10 | 0.4 | Human Whole Blood | [4] |

| Ibuprofen | 2 | 10 | 0.2 | Human Whole Blood | [4] |

Signaling Pathways

COX-2 Signaling Pathway Diagram

Caption: The COX-2 signaling pathway is initiated by pro-inflammatory stimuli, leading to the production of prostaglandins.

Experimental Protocols

Protocol 1: Cell-Based COX-2 Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and is suitable for high-throughput screening of COX-2 inhibitors.[5][6]

Materials:

-

Cell line known to express COX-2 upon stimulation (e.g., RAW 264.7 murine macrophages).[7]

-

Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics.

-

Lipopolysaccharide (LPS) for COX-2 induction.

-

This compound and control inhibitors (e.g., Celecoxib).

-

COX Activity Assay Kit (Fluorometric), which typically includes:[5]

-

COX Assay Buffer

-

COX Probe

-

COX Cofactor

-

Arachidonic Acid (substrate)

-

NaOH

-

Resorufin Standard

-

-

96-well black microplate with a clear bottom.

-

Fluorometric microplate reader (Ex/Em = 535/587 nm).

-

Cell lysis buffer.

-

Protein quantification assay kit (e.g., BCA).

Experimental Workflow Diagram

Caption: Workflow for a cell-based fluorometric COX-2 activity assay.

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

COX-2 Induction: Replace the medium with fresh medium containing 1 µg/mL LPS to induce COX-2 expression. Incubate for 12-24 hours.[8]

-

Inhibitor Treatment: Remove the LPS-containing medium and add fresh medium containing various concentrations of this compound or a control inhibitor. Incubate for 1-2 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using a suitable cell lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate to normalize the COX-2 activity.

-

Assay Preparation: Prepare the Resorufin Standard curve and the Reaction Mix according to the kit manufacturer's instructions.[5]

-

Assay Reaction: Add the cell lysate to the wells of a black 96-well plate. Add the Reaction Mix to each well.

-

Initiate Reaction: Add arachidonic acid to each well to start the reaction.

-

Measurement: Immediately measure the fluorescence in a kinetic mode for 10-20 minutes at Ex/Em = 535/587 nm.

-

Data Analysis: Calculate the rate of fluorescence increase for each well. Determine the percentage of inhibition for each concentration of this compound and calculate the IC50 value.

Protocol 2: Prostaglandin E2 (PGE2) Quantification by ELISA

This protocol measures the downstream product of the COX-2 reaction, PGE2, and is a common method to assess COX-2 activity in cells.

Materials:

-

Cell line (e.g., A549 human lung carcinoma cells).

-

Cell culture medium.

-

Interleukin-1β (IL-1β) to induce COX-2.

-

This compound and control inhibitors.

-

PGE2 ELISA Kit.

-

96-well microplate.

-

Microplate reader for absorbance measurement.

Procedure:

-

Cell Culture: Seed A549 cells in a 96-well plate and grow to confluence.

-

COX-2 Induction: Treat the cells with IL-1β (e.g., 1 ng/mL) for 24 hours to induce COX-2 expression.

-

Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound for 1 hour.

-

Arachidonic Acid Stimulation: Add arachidonic acid (e.g., 10 µM) to the cells and incubate for 30 minutes to stimulate PGE2 production.

-

Sample Collection: Collect the cell culture supernatant for PGE2 measurement.

-

PGE2 ELISA: Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves adding the supernatant and standards to a plate pre-coated with a PGE2 antibody, followed by the addition of a conjugated secondary antibody and a substrate for color development.

-

Measurement: Read the absorbance on a microplate reader at the appropriate wavelength.

-

Data Analysis: Generate a standard curve and determine the concentration of PGE2 in each sample. Calculate the percentage of inhibition of PGE2 production for each concentration of this compound and determine the IC50 value.

Protocol 3: Western Blot Analysis for COX-2 Expression

This protocol is used to confirm that the inhibitor does not affect the expression level of the COX-2 enzyme itself.

Materials:

-

Cell line and induction/treatment reagents as described in Protocol 1 or 2.

-

SDS-PAGE gels and running buffer.

-

Transfer apparatus and membrane (e.g., PVDF).

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibody against COX-2.

-

Primary antibody against a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Treatment and Lysis: Treat cells with the inducing agent and this compound as described previously. Lyse the cells and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-COX-2 antibody and the loading control antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the image using a suitable imaging system.

-

Analysis: Quantify the band intensities and normalize the COX-2 signal to the loading control to determine if this compound affects COX-2 protein levels.

Conclusion

These protocols provide a comprehensive framework for the in vitro characterization of this compound. By employing these cell-based assays, researchers can effectively determine the potency, selectivity, and mechanism of action of this and other novel COX-2 inhibitors. The provided diagrams and data presentation templates are intended to facilitate clear and concise reporting of experimental findings.

References

- 1. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 2. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. An Activity-based Sensing Approach for the Detection of Cyclooxygenase-2 in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Testing Cox-2-IN-30 in Animal Models of Inflammation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the anti-inflammatory efficacy of Cox-2-IN-30, a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), in established preclinical animal models of inflammation. The following sections detail the mechanism of action of this compound, experimental protocols for key in vivo models, and expected outcomes based on available data.

Mechanism of Action: Dual Inhibition of COX-2 and 5-LOX

This compound, with the chemical name 4-(5-amino-1H-pyrazol-1-yl)benzenesulfonamide, is a potent anti-inflammatory agent that exerts its effects by simultaneously blocking two key enzymes in the arachidonic acid cascade: COX-2 and 5-LOX.[1][2] This dual inhibition leads to a reduction in the synthesis of prostaglandins (PGs) and leukotrienes (LTs), both of which are critical mediators of inflammation, pain, and fever.

The inhibitory activity of this compound has been quantified in vitro, demonstrating high selectivity for COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective NSAIDs.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 |

| COX-1 | 10.4 µM |

| COX-2 | 49 nM |

| 5-LOX | 2.4 µM |

Data sourced from Ragab et al. (2023).[1][2]

The dual inhibitory action on both the cyclooxygenase and lipoxygenase pathways is illustrated in the following signaling pathway diagram.

Animal Models of Inflammation

The following protocols describe three widely accepted animal models for assessing the anti-inflammatory properties of this compound.

Carrageenan-Induced Paw Edema in Rats

This is an acute, non-immune model of inflammation that is highly reproducible and particularly useful for evaluating inhibitors of prostaglandin synthesis.

-

Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are used. Animals are acclimatized for at least one week before the experiment.

-

Housing: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle.

-

Fasting: Animals are fasted overnight with free access to water before the experiment.

-

Grouping: Animals are randomly divided into groups (n=6-8 per group):

-

Vehicle control (e.g., 0.5% carboxymethyl cellulose)

-

This compound (e.g., 10, 30, 100 mg/kg, p.o.)

-

Reference drug (e.g., Celecoxib 30 mg/kg or Indomethacin 10 mg/kg, p.o.)

-

-

Procedure: a. Measure the initial volume of the right hind paw of each rat using a plethysmometer. b. Administer the vehicle, this compound, or reference drug orally 1 hour before carrageenan injection. c. Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the subplantar region of the right hind paw. d. Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Data Analysis:

-

Calculate the percentage increase in paw edema for each animal at each time point: % Increase in Edema = [(V_t - V_0) / V_0] * 100 (where V_t is the paw volume at time t, and V_0 is the initial paw volume)

-

Calculate the percentage inhibition of edema for each treatment group: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100

-

Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

| Treatment | Dose (mg/kg) | Maximum Inhibition of Edema (%) | Time of Maximum Inhibition (hours) |

| Vehicle | - | 0 | - |

| This compound | 10 | ~40-50 | 3-5 |

| This compound | 30 | ~60-70 | 3-5 |

| Celecoxib | 30 | ~50-60 | 3-5 |

Note: The data for this compound is estimated based on the performance of similar dual COX-2/5-LOX inhibitors.[3][4][5] The celecoxib data is based on published literature.[6][7][8][9]

Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a well-established model of rheumatoid arthritis that shares many immunological and pathological features with the human disease. It is particularly useful for evaluating the efficacy of anti-inflammatory and disease-modifying anti-rheumatic drugs.

-

Animals: Male DBA/1J mice, 8-10 weeks old, are used as they are highly susceptible to CIA.

-

Induction of Arthritis: a. Primary Immunization (Day 0): Emulsify bovine type II collagen (100 µg in 0.05 M acetic acid) with an equal volume of Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail. b. Booster Immunization (Day 21): Prepare a similar emulsion using Incomplete Freund's Adjuvant (IFA) instead of CFA. Administer a 100 µL booster injection intradermally at a site near the primary injection.

-

Treatment: a. Monitor mice for the onset of arthritis, which typically occurs between days 24 and 28. b. Once clinical signs of arthritis (erythema and swelling of the joints) are evident, randomize the arthritic mice into treatment groups. c. Administer this compound, vehicle, or a reference drug (e.g., Celecoxib) orally once daily for 2-3 weeks.

-

Assessment of Arthritis: a. Clinical Scoring: Score the severity of arthritis in each paw 2-3 times per week based on a scale of 0-4:

- 0 = No evidence of erythema and swelling

- 1 = Erythema and mild swelling confined to the tarsals or ankle joint

- 2 = Erythema and mild swelling extending from the ankle to the tarsals

- 3 = Erythema and moderate swelling extending from the ankle to metatarsal joints

- 4 = Erythema and severe swelling encompass the ankle, foot, and digits The maximum score per mouse is 16. b. Paw Thickness: Measure the thickness of the hind paws using a digital caliper.

-

Terminal Procedures: a. At the end of the treatment period (e.g., day 42 or 49), euthanize the mice. b. Collect blood for serum cytokine analysis (e.g., TNF-α, IL-6). c. Dissect the paws and fix them in 10% buffered formalin for histological analysis of joint inflammation, cartilage destruction, and bone erosion.

Table 3: Effect of this compound on Collagen-Induced Arthritis in Mice

| Treatment | Dose (mg/kg) | Mean Arthritis Score (at peak) | Reduction in Paw Thickness (%) |

| Vehicle | - | 10 - 12 | 0 |

| This compound | 10 | 6 - 8 | ~20-30 |

| This compound | 30 | 3 - 5 | ~40-50 |

| Celecoxib | 15 | 4 - 6 | ~30-40 |

Note: Data for this compound is extrapolated based on its mechanism and the performance of selective COX-2 inhibitors in this model.[10][11] The celecoxib data is based on published literature.[10][11]

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model mimics the systemic inflammatory response seen in sepsis and is characterized by a rapid and robust release of pro-inflammatory cytokines. It is ideal for evaluating the acute anti-inflammatory effects of compounds on cytokine production.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]

- 6. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. e-century.us [e-century.us]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

Application Notes and Protocols for Cox-2-IN-30 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and use of Cox-2-IN-30, a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), for in vitro cell culture experiments.

Introduction to this compound

This compound is a benzenesulfonamide derivative that functions as a potent and orally active dual inhibitor of both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways.[1] The cyclooxygenase enzyme has two main isoforms, COX-1 and COX-2.[2] COX-1 is constitutively expressed and plays a role in physiological functions, whereas COX-2 is an inducible enzyme, often upregulated during inflammation and in various cancers.[2][3] COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H2, a precursor for prostaglandins that mediate inflammation, pain, and fever.[4][5] By inhibiting COX-2, this compound can block the production of these pro-inflammatory mediators.[1] This makes it a valuable tool for studying inflammatory processes and cancer biology in a cell culture setting.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against its primary targets.

| Target | IC50 / Ki | Species | Reference |

| COX-2 | IC50 = 49 nM | Not Specified | [1] |

| COX-1 | IC50 = 10.4 µM | Not Specified | [1] |

| 5-LOX | IC50 = 2.4 µM | Not Specified | [1] |

| hCA I | Ki = 183.4 nM | Human | [1] |

| hCA II | Ki = 81.4 nM | Human | [1] |

| hCA IX | Ki = 38.4 nM | Human | [1] |

| hCA XII | Ki = 21.6 nM | Human | [1] |

Signaling Pathway

This compound primarily exerts its effect by inhibiting the conversion of arachidonic acid into prostaglandins. This diagram illustrates the simplified signaling pathway.

Caption: COX-2 pathway and the inhibitory action of this compound.

Experimental Protocols

Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, DNase/RNase-free microcentrifuge tubes

-

Sterile cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics as required for your cell line

-

Sterile serological pipettes and pipette tips

-

Vortex mixer

-

Cell culture plates/flasks

-

Humidified incubator (37°C, 5% CO₂)

Protocol 1: Preparation of a 10 mM Stock Solution

It is standard practice to prepare a concentrated stock solution of the inhibitor, which can then be diluted to the final working concentration in the cell culture medium.[6] DMSO is a common solvent for many COX-2 inhibitors.[7]

-

Calculate the required mass: The molecular weight of this compound is 384.41 g/mol .[8] To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 384.41 g/mol = 0.0038441 g = 3.84 mg

-

-

Weigh the powder: Carefully weigh out 3.84 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Dissolve in DMSO: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube.

-

Ensure complete dissolution: Vortex the tube thoroughly for several minutes to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term stability.[8] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solution and Cell Treatment

The stock solution must be diluted into the cell culture medium to achieve the desired final concentration for your experiment. It is crucial to maintain the final DMSO concentration at a non-toxic level, typically below 0.5%, and ideally at or below 0.1%.[9]

-

Determine the working concentration: The optimal concentration of this compound will vary depending on the cell type and the experimental goals. A good starting point is to perform a dose-response curve ranging from nanomolar to micromolar concentrations (e.g., 10 nM - 10 µM) to determine the IC50 for your specific cell line and endpoint.

-

Calculate the dilution: For example, to prepare 1 mL of cell culture medium with a final concentration of 10 µM this compound from a 10 mM stock solution:

-

(Initial Concentration) * (Initial Volume) = (Final Concentration) * (Final Volume)

-

(10,000 µM) * (Initial Volume) = (10 µM) * (1000 µL)

-

Initial Volume = (10 * 1000) / 10000 = 1 µL

-

-

Prepare the working solution: Warm the required volume of cell culture medium to 37°C. Add the calculated volume of the this compound stock solution to the pre-warmed medium. For the example above, add 1 µL of the 10 mM stock to 999 µL of medium.

-

Mix thoroughly: Immediately after adding the stock solution, vortex or pipette the medium up and down gently to ensure the inhibitor is evenly dispersed and to prevent precipitation.

-

Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of the inhibitor. This is essential to distinguish the effects of the inhibitor from the effects of the solvent.

-

Cell Treatment:

-

Seed your cells in culture plates and allow them to adhere and grow to the desired confluency.

-

Remove the existing medium from the cells.

-

Add the freshly prepared medium containing this compound (or the vehicle control) to the respective wells.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO₂).

-

-

Assay: Following incubation, proceed with your planned downstream analysis, such as cell viability assays, western blotting, or ELISA for prostaglandin levels.

Experimental Workflow

The following diagram outlines the general workflow for using this compound in a typical cell culture experiment.

Caption: General workflow for preparing and using this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Role of Cyclooxygenase-2 in Cell Proliferation and Cell Death in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 环氧化酶 2 人 ≥70% (SDS-PAGE), recombinant, expressed in insect cells, aqueous solution, ≥8000 units/mg protein | Sigma-Aldrich [sigmaaldrich.com]

- 6. phytotechlab.com [phytotechlab.com]

- 7. COX-2-IN-2 | COX | TargetMol [targetmol.com]

- 8. abmole.com [abmole.com]

- 9. bpsbioscience.com [bpsbioscience.com]

Application Notes and Protocols: Measuring Prostaglandin E2 Levels Following Treatment with Cox-2-IN-30

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro assessment of the selective cyclooxygenase-2 (COX-2) inhibitor, Cox-2-IN-30, by measuring its impact on prostaglandin E2 (PGE2) levels. The following protocols and data presentation are designed to assist researchers in pharmacology, drug discovery, and inflammation biology in characterizing the efficacy and potency of this compound.

Introduction

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, including the pro-inflammatory mediator prostaglandin E2 (PGE2).[1][2] Selective inhibition of COX-2 is a well-established therapeutic strategy for treating pain and inflammation, with the advantage of reducing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 isoform.[3][4] this compound is a benzenesulfonamide derivative and a potent, selective inhibitor of COX-2.[5][6] This document outlines the protocols to quantify the inhibitory effect of this compound on PGE2 production in a cell-based assay.

Mechanism of Action

This compound selectively binds to the COX-2 enzyme, preventing it from converting arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins, including PGE2.[1] This inhibition leads to a dose-dependent decrease in PGE2 production in cells where COX-2 is expressed, particularly under inflammatory conditions.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound.

| Parameter | Value | Reference |

| COX-2 IC50 | 49 nM | [5][6] |

| COX-1 IC50 | 10.4 µM | [5][6] |

| 5-LOX IC50 | 2.4 µM | [5][6] |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.